

Dipentyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentyl ether*

Cat. No.: *B147394*

[Get Quote](#)

An In-depth Review of Synonyms, Alternative Names, and Physicochemical Properties

This technical guide provides a detailed overview of **dipentyl ether**, a versatile organic solvent with applications in various chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates information on its nomenclature, physicochemical properties, and potential applications, with a focus on providing actionable data and insights.

Nomenclature: Synonyms and Alternative Names

Dipentyl ether is known by a variety of names in scientific literature and chemical commerce. A comprehensive list of these synonyms and alternative names is crucial for accurate identification and information retrieval. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) and is also assigned a unique identifier by the Chemical Abstracts Service (CAS).

Table 1: Synonyms and Identifiers for **Dipentyl Ether**

Category	Name/Identifier	Citation
IUPAC Name	1-pentoxypentane	[1]
CAS Number	693-65-2	[2] [3] [4]
Common Synonyms	n-Amyl ether	[1] [5] [6]
Pentyl ether		[1] [2] [3]
Diamyl ether		[1] [6]
Di-n-pentyl ether		[2] [5]
1,1'-Oxybispentane		[2] [4]
Amyl oxide		[6]
Other Identifiers	NSC 6571	[1] [2] [5]
BRN 1698030		[2] [4]
AI3-02267		[2] [4]
EINECS 211-756-8		[3] [4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **dipentyl ether** is essential for its safe handling, application in experimental design, and process optimization. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of **Dipentyl Ether**

Property	Value	Citation
Molecular Formula	C ₁₀ H ₂₂ O	[2][3][5]
Molecular Weight	158.28 g/mol	[1][6]
Appearance	Colorless liquid	[3]
Melting Point	-69 °C	[3][6]
Boiling Point	187-188 °C	[3][6]
Density	0.785 g/mL at 25 °C	[3][6]
Flash Point	57 °C (closed cup)	[6]
Refractive Index (n ²⁰ /D)	1.412	[3]
Vapor Pressure	0.7 hPa at 20 °C	[7]
Water Solubility	Insoluble	[8]
Autoignition Temperature	180 °C	[7]
Explosive Limits	2.0 - 8.0 % (v/v)	[7]

Applications in Research and Development

Dipentyl ether's high boiling point and chemical stability make it a suitable solvent for a variety of applications in organic synthesis and pharmaceutical processes, particularly in reactions requiring elevated temperatures.[9] While specific, detailed protocols for **dipentyl ether** are not as commonly published as those for lower-boiling ethers like diethyl ether or THF, its properties suggest its utility in the following areas:

- High-Temperature Organic Reactions: Its high boiling point (187-188 °C) allows it to be used as a medium for reactions that require sustained heating, such as certain cyclization, condensation, or rearrangement reactions.[9] For instance, in the Gould-Jacobs reaction for the synthesis of quinoline derivatives, high-boiling point solvents like diphenyl ether are often employed to achieve the necessary reaction temperatures.[9] **Dipentyl ether** could serve as a viable alternative in such scenarios.

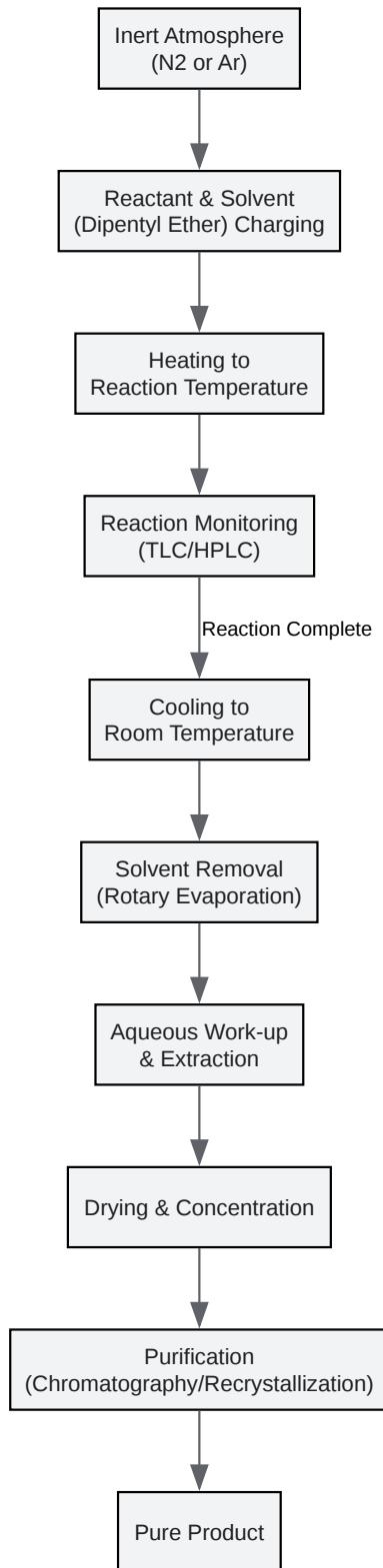
- Solvent for Organometallic Reactions: Ethers are well-known for their ability to solvate and stabilize organometallic reagents, such as Grignard reagents. While diethyl ether and THF are more common choices due to their lower boiling points and ease of removal, **dipentyl ether** can be advantageous in situations where a higher reaction temperature is needed to initiate or sustain the reaction.
- Extraction and Purification: Due to its immiscibility with water and its ability to dissolve a range of organic compounds, **dipentyl ether** can be used as an extraction solvent.^[3] In the pharmaceutical industry, solvent extraction is a critical step in the purification of active pharmaceutical ingredients (APIs) and their intermediates.^[8] **Dipentyl ether**'s low volatility compared to other common extraction solvents can reduce solvent loss during processing. Recently, a **dipentyl ether** functionalized resin has been developed for the extraction chromatography-based purification of Antimony-119, a radionuclide with potential applications in nuclear medicine.^[10]
- Replacement for Hazardous Solvents: There is a growing emphasis in the pharmaceutical industry on replacing hazardous solvents with safer alternatives.^[2] While ethers as a class have safety considerations, **dipentyl ether**'s lower volatility compared to diethyl ether can make it a more manageable option in certain industrial settings.^[11]

Experimental Protocols

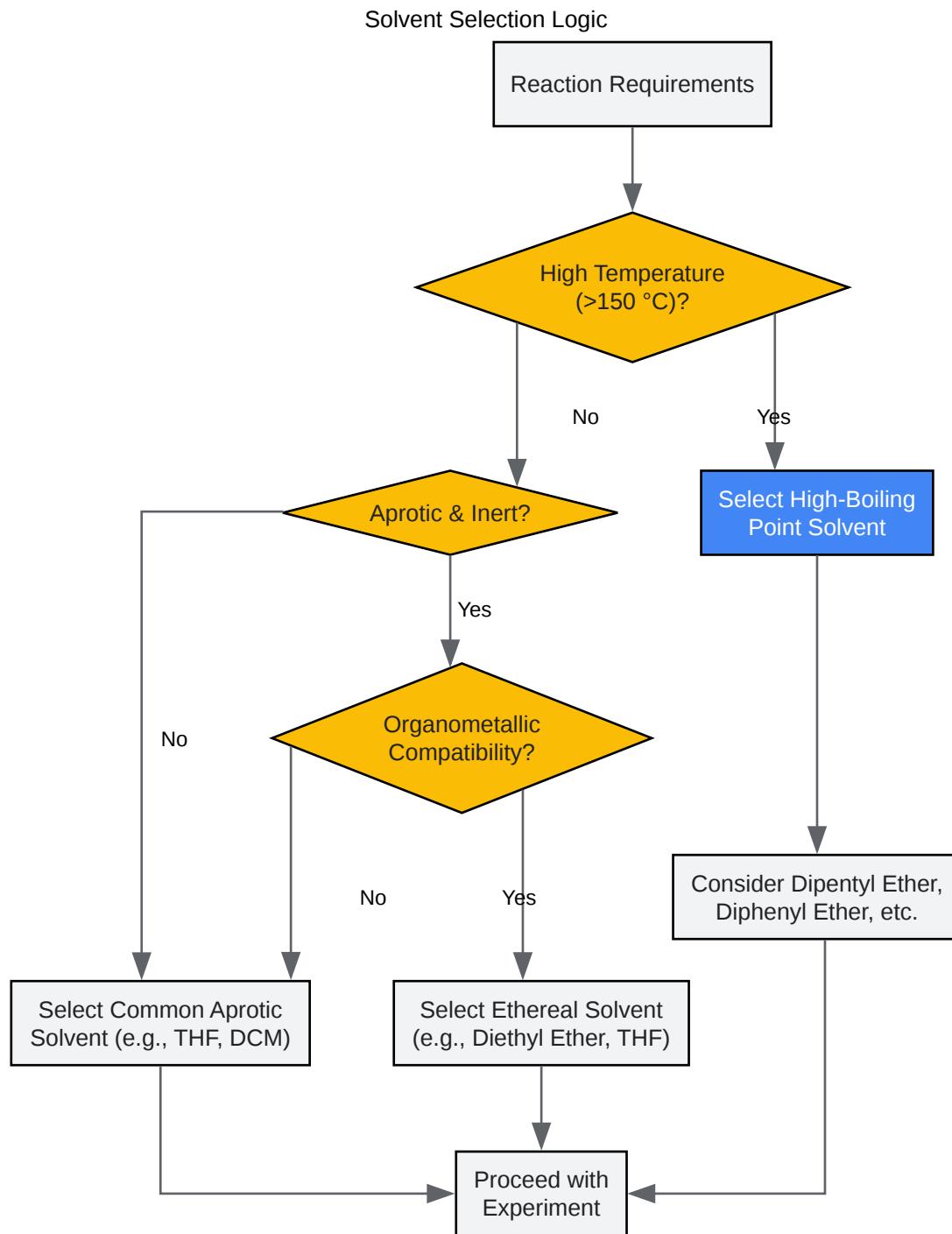
While specific, detailed experimental protocols explicitly citing **dipentyl ether** are not widely available in the public domain, a general procedure for a high-temperature reaction where it could be employed is provided below. This protocol is a composite based on general principles of organic synthesis.

General Protocol for a High-Temperature Condensation Reaction

- Reaction Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon). The flask is charged with the starting materials and **dipentyl ether** as the solvent.
- Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 150-180 °C) using a suitable heating mantle. The reaction is monitored by an appropriate analytical


technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until completion.

- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The **dipentyl ether** is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or an appropriate aqueous solution to remove any inorganic byproducts.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure product.


Visualizations

The following diagrams illustrate a generalized experimental workflow and a logical diagram for solvent selection in organic synthesis.

Generalized Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an organic synthesis reaction using a high-boiling point solvent.

[Click to download full resolution via product page](#)

Caption: Logical diagram for selecting an appropriate solvent for an organic reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [Organic Syntheses Procedure](https://www.orgsyn.org) [orgsyn.org]
- 6. [EP0851853A1 - Process for the purification of diphenyl ether compounds](https://patents.google.com/patent/EP0851853A1) - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. [CA2230921C - Process for the purification of diphenyl ether compounds](https://patents.google.com/patent/CA2230921C) - Google Patents [patents.google.com]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. [Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Use of Hazardous Solvents – ACS GCI Pharmaceutical Roundtable](https://learning.acsgcipr.org) [learning.acsgcipr.org]
- To cite this document: BenchChem. [Dipentyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147394#dipentyl-ether-synonyms-and-alternative-names-e-g-n-amyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com